molecular formula C23H25N3OS B15023421 (4-Benzylpiperidin-1-yl){2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}methanone

(4-Benzylpiperidin-1-yl){2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}methanone

Cat. No.: B15023421
M. Wt: 391.5 g/mol
InChI Key: XFEIGQMCZZSOID-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl){2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}methanone is a complex organic compound with a unique structure that combines a piperidine ring, a thiazole ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl){2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include benzyl chloride, piperidine, and thiazole derivatives. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl){2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(4-Benzylpiperidin-1-yl){2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}methanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl){2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzylpiperidin-1-yl){2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}methanone
  • (4-Benzylpiperidin-1-yl){2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}methanone
  • (4-Benzylpiperidin-1-yl){2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}methanone

Uniqueness

What sets (4-Benzylpiperidin-1-yl){2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}methanone apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H25N3OS

Molecular Weight

391.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[2-(4-methylanilino)-1,3-thiazol-4-yl]methanone

InChI

InChI=1S/C23H25N3OS/c1-17-7-9-20(10-8-17)24-23-25-21(16-28-23)22(27)26-13-11-19(12-14-26)15-18-5-3-2-4-6-18/h2-10,16,19H,11-15H2,1H3,(H,24,25)

InChI Key

XFEIGQMCZZSOID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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